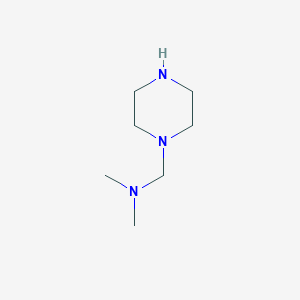

N,N-dimethyl-1-piperazin-1-ylmethanamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

153040-09-6 |

|---|---|

Molecular Formula |

C7H17N3 |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

N,N-dimethyl-1-piperazin-1-ylmethanamine |

InChI |

InChI=1S/C7H17N3/c1-9(2)7-10-5-3-8-4-6-10/h8H,3-7H2,1-2H3 |

InChI Key |

SKMKXWWFLGNGJV-UHFFFAOYSA-N |

SMILES |

CN(C)CN1CCNCC1 |

Canonical SMILES |

CN(C)CN1CCNCC1 |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dimethyl 1 Piperazin 1 Ylmethanamine and Its Structural Analogues

Direct Synthesis Approaches to the N,N-Dimethyl-1-piperazin-1-ylmethanamine Moiety

Direct synthetic routes to this compound and its alkyl-piperazine analogs primarily involve the formation of new carbon-nitrogen bonds at the piperazine (B1678402) ring.

Reductive Amination Strategies for Alkyl-Piperazines

Reductive amination is a versatile method for the formation of amines from carbonyl compounds. In the context of synthesizing alkyl-piperazines, this reaction typically involves the condensation of a piperazine derivative with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would conceptually involve the reaction of piperazine with formaldehyde (B43269) and dimethylamine, followed by reduction. A common reducing agent for this transformation is sodium triacetoxyborohydride (B8407120), which is mild enough to not reduce the aldehyde starting material.

A representative reductive amination procedure for a related N-alkyl piperazine is the reaction of N-Boc-piperazine with an aldehyde in the presence of a reducing agent. For instance, the reaction of 1-Boc-piperazine with cinnamaldehyde (B126680) using sodium triacetoxyborohydride in dichloromethane (B109758) (DCM) yields the corresponding N-cinnamyl-N'-Boc-piperazine. Subsequent deprotection of the Boc group would yield the mono-alkylated piperazine.

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Product |

| Piperazine | Formaldehyde, Dimethylamine | Sodium triacetoxyborohydride | Dichloromethane | This compound |

| 1-Boc-piperazine | Cinnamaldehyde | Sodium triacetoxyborohydride | Dichloromethane | N-Cinnamyl-N'-Boc-piperazine |

Mannich Reaction Pathways and Base Formation

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. nih.gov This reaction is a powerful tool for the aminomethylation of various substrates. In the synthesis of this compound, piperazine can act as the amine component, reacting with formaldehyde and a suitable active hydrogen compound. Alternatively, a pre-formed piperazine derivative can be used.

A common approach involves the reaction of a secondary amine (like piperazine) with formaldehyde to generate an Eschenmoser-like salt in situ, which then reacts with a nucleophile. For example, the reaction of piperazine with formaldehyde and a substituted aniline (B41778) can yield a piperazin-1-ylmethyl)aniline derivative. The general mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then attacked by the active hydrogen compound.

| Amine | Aldehyde | Active Hydrogen Compound | Product |

| Piperazine | Formaldehyde | Dimethylamine | This compound |

| Boc-protected piperazine | Formalin (37% formaldehyde) | Substituted aniline | Boc-protected piperazinylmethyl aniline |

Nucleophilic Substitution Reactions Involving Piperazine

Nucleophilic substitution is a fundamental reaction in organic synthesis and provides a direct route to N-substituted piperazines. This method typically involves the reaction of piperazine, acting as a nucleophile, with an alkyl halide or another suitable electrophile. To synthesize this compound, a plausible route would involve the reaction of piperazine with a (chloromethyl)dimethylamine species or a related electrophile.

To achieve mono-substitution and avoid the formation of the undesired bis-alkylated product, it is common to use a large excess of piperazine or to employ a protecting group strategy. For instance, using N-Boc-piperazine ensures that only one nitrogen atom is available for nucleophilic attack. After the substitution reaction, the Boc group can be readily removed under acidic conditions.

| Nucleophile | Electrophile | Solvent | Base | Product |

| Piperazine | (Chloromethyl)dimethylamine | Acetonitrile | Potassium carbonate | This compound |

| N-Boc-piperazine | Alkyl halide | Dichloromethane | Triethylamine | N-Alkyl-N'-Boc-piperazine |

Strategies for Constructing Functionalized Piperazine Derivatives

The functionalization of the piperazine ring at its nitrogen atoms is a key strategy for creating a wide array of derivatives with diverse properties.

N-Alkylation and N-Arylation Techniques for Piperazines

N-alkylation of piperazines is commonly achieved through nucleophilic substitution reactions with alkyl halides. mdpi.com To control the degree of alkylation, particularly to achieve mono-alkylation, strategies such as using a large excess of piperazine or employing a mono-protected piperazine (e.g., N-Boc-piperazine or N-formylpiperazine) are frequently utilized. The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed during the reaction.

N-arylation of piperazines, the formation of a bond between a piperazine nitrogen and an aromatic ring, is often accomplished using transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example, employing a palladium catalyst with a suitable phosphine (B1218219) ligand to couple piperazine with an aryl halide or triflate. This method is highly versatile and tolerates a wide range of functional groups on the aromatic partner.

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Reagent | Product Type |

| N-Alkylation | Piperazine | Alkyl halide | Base (e.g., K2CO3) | N-Alkylpiperazine |

| N-Arylation | Piperazine | Aryl halide | Palladium catalyst, phosphine ligand, base | N-Arylpiperazine |

Amide Bond Formation in Piperazine-Containing Structures

The formation of an amide bond is a cornerstone of medicinal chemistry, and piperazine is frequently incorporated into molecules as an amide. This can be achieved by reacting a piperazine derivative with a carboxylic acid or its activated derivative. Common methods include the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). These reagents facilitate the formation of an active ester from the carboxylic acid, which is then readily attacked by the nucleophilic nitrogen of piperazine.

Alternatively, the reaction of a piperazine with a more reactive acyl chloride provides a direct route to the corresponding amide. This reaction is typically performed in the presence of a non-nucleophilic base to scavenge the hydrochloric acid produced.

| Piperazine Derivative | Carboxylic Acid Derivative | Coupling Agent/Reagent | Product |

| 1-Methylpiperazine | Benzoic acid | EDC, HOBt | 1-Benzoyl-4-methylpiperazine |

| Piperazine | Acyl chloride | Triethylamine | N-Acylpiperazine |

Advanced Synthetic Transformations for Related Piperazinylmethanamines

Chiral Synthesis Approaches to N,N'-Dimethyl-1,4-piperazines and Related Ligands

The development of chiral ligands is of significant interest in asymmetric synthesis. Chiral N,N'-dimethyl-1,4-piperazines and related structures serve as valuable scaffolds due to their defined stereochemistry and metal-binding capabilities. A common strategy for their synthesis involves utilizing the inherent chirality of natural and non-natural amino acids.

One effective approach involves a rapid synthesis to produce chiral N,N'-dimethyl-1,4-piperazines. This method begins with the coupling of two amino acid units to form a 2,5-diketopiperazine intermediate. The subsequent reduction of the amide functionalities and N-methylation provides the target chiral piperazines. This strategy allows for the creation of a library of chiral ligands by varying the starting amino acids. For instance, the use of different amino acids allows for the synthesis of piperazines with various substituents, which can influence their steric and electronic properties as ligands. researchgate.net

Another powerful technique for accessing chiral piperazines is the asymmetric hydrogenation of pyrazine (B50134) derivatives. This method provides a direct route to enantiomerically enriched piperazine cores. For example, iridium-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides can produce a wide range of chiral piperazines with high enantioselectivity. acs.orgacs.org Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to synthesize chiral piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cnrsc.org These methods are highly valuable as they offer access to piperazine scaffolds with controlled stereochemistry, which can then be functionalized to yield ligands analogous to this compound.

The table below summarizes selected examples of chiral synthesis approaches to piperazine derivatives, highlighting the diversity of catalysts and substrates used.

| Starting Material | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (ee %) |

| 2,3-Dimethyl pyrazinium salt | Ir-catalyst with (S,S)-f-Binaphane ligand | 2,3-Dimethylpiperazine | - | 91 |

| Pyrazinium salt with a decahydroquinoxaline (B1602541) framework | Ir-catalyst with (S,S)-f-Binaphane ligand | Decahydroquinoxaline derivative | - | 96 |

| Various pyrazin-2-ols | Palladium catalyst with (R)-TolBINAP ligand | Chiral piperazin-2-ones | up to 93 | up to 90 |

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been widely employed for the synthesis of diverse heterocyclic scaffolds, including those that can be elaborated into piperazine derivatives. ebrary.netuniba.itresearchgate.net

The Ugi four-component reaction (U-4CR) combines an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.org This reaction is particularly useful for creating peptidomimetic structures. By choosing appropriate starting materials, such as those containing a piperazine moiety or precursors that can undergo subsequent cyclization, complex piperazinylmethanamines can be synthesized. For instance, a strategy known as Ugi/Deboc/Cyclize (UDC) involves using a Boc-protected starting material in an Ugi reaction, followed by deprotection and spontaneous cyclization to yield heterocyclic structures like diketopiperazines. organic-chemistry.org

The Passerini three-component reaction involves the reaction of an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. researchgate.net While this reaction does not directly incorporate an amine component like the Ugi reaction, the resulting products can be chemically modified in subsequent steps to introduce nitrogen atoms and form piperazine rings.

These MCRs offer a rapid and efficient pathway to generate large libraries of structurally diverse compounds. The ability to vary each of the starting components allows for fine-tuning of the final product's properties. For example, the structural elaboration of a piperazine core can be achieved by using a piperazine-containing aldehyde or amine in an Ugi reaction, leading to highly functionalized piperazinylmethanamine analogues in a single synthetic operation. The table below illustrates the general schemes of the Ugi and Passerini reactions.

| Reaction | Components | General Product Structure |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide |

The application of MCRs in conjunction with subsequent cyclization strategies provides a powerful platform for the synthesis of complex piperazine-containing molecules. beilstein-journals.orgorganic-chemistry.org This approach is highly valued for its efficiency and its ability to quickly generate molecular diversity for various chemical and biological applications.

Chemical Reactivity and Reaction Mechanisms of N,n Dimethyl 1 Piperazin 1 Ylmethanamine

Fundamental Reactivity Profiles of the Piperazine (B1678402) and Aminomethyl Moieties

The reactivity of N,N-dimethyl-1-piperazin-1-ylmethanamine is a composite of the characteristics of its constituent parts: the piperazine ring and the aminomethyl side chain. The nitrogen centers are the primary loci of reactivity, functioning as both bases and nucleophiles.

The nucleophilicity of an amine is its ability to donate its lone pair of electrons to an electrophilic center. In this compound, the three nitrogen atoms exhibit different degrees of nucleophilicity due to variations in their chemical environment, primarily steric hindrance and electronic effects.

Generally, the nucleophilicity of amines correlates with their basicity; stronger bases are often stronger nucleophiles. masterorganicchemistry.com Alkyl groups, being electron-donating, increase the electron density on the nitrogen atom, making alkylamines more basic and more nucleophilic than ammonia. libretexts.orgncert.nic.inlibretexts.org Consequently, secondary amines tend to be more nucleophilic than primary amines. masterorganicchemistry.com However, tertiary amines, despite having three electron-donating groups, are often less nucleophilic than secondary amines because of significant steric hindrance, which impedes their ability to attack an electrophilic carbon. fiveable.melibretexts.org

The relative nucleophilicity of the nitrogen centers in this compound can be summarized as follows:

N-4 (Secondary Amine): This nitrogen is generally considered the most nucleophilic center in the molecule. As a secondary amine, it benefits from the electron-donating effects of the two alkyl groups within the ring structure, enhancing its basicity over a primary amine. quora.com Crucially, it is sterically less hindered than the two tertiary amine centers, allowing for easier access to electrophiles. fiveable.me

N-1 (Tertiary Amine): This nitrogen is part of the piperazine ring and is substituted with the dimethylaminomethyl group. While it benefits from the inductive effect of three attached alkyl groups, it experiences considerable steric hindrance, which reduces its nucleophilicity compared to the N-4 position. beilstein-journals.org

Exocyclic N (Tertiary Amine): The nitrogen of the dimethylamino group is also tertiary. It is sterically hindered by its two methyl groups and its connection to the rest of the molecule, which can make it a poor nucleophile for reactions involving attack at a carbon center. masterorganicchemistry.comyoutube.com

This hierarchy suggests that reactions involving nucleophilic attack, such as alkylation or acylation, will preferentially occur at the N-4 position.

| Nitrogen Center | Amine Type | Key Factors | Expected Relative Nucleophilicity |

|---|---|---|---|

| N-4 (Piperazine Ring) | Secondary | Moderate electronic donation, lowest steric hindrance. | Highest |

| N-1 (Piperazine Ring) | Tertiary | High electronic donation, significant steric hindrance from substituent and ring. | Lower |

| N (Exocyclic Dimethylamino) | Tertiary | High electronic donation, significant steric hindrance from methyl groups. | Lowest |

The two tertiary amine centers in this compound are susceptible to oxidation.

Oxidation Processes: Tertiary amines can be oxidized through two primary pathways:

N-Oxide Formation: The most common oxidation reaction for tertiary amines is the formation of an amine N-oxide. This occurs when the amine is treated with an oxidizing agent like hydrogen peroxide (H₂O₂) or a peroxy acid such as m-chloroperoxybenzoic acid (mCPBA). thieme-connect.dewikipedia.org The mechanism involves a nucleophilic attack by the nitrogen's lone pair on the electrophilic oxygen atom of the oxidant. researchgate.netchemicalforums.com Amine oxides are highly polar, water-soluble compounds. wikipedia.org

Oxidation at the α-Carbon: Tertiary amines can also undergo oxidation at a carbon atom adjacent (alpha) to the nitrogen. This process often proceeds through the formation of an electrophilic iminium ion intermediate. researchgate.net The reaction can be initiated by a one-electron transfer from the nitrogen to an oxidizing agent, forming an amine radical cation. Subsequent loss of a proton from an α-carbon yields a carbon-centered radical, which can be further oxidized to the iminium ion. researchgate.net This intermediate can then react with nucleophiles or be hydrolyzed, often leading to dealkylation of the amine. dtic.mil For instance, oxidation of an N-methyl group can ultimately yield a formamide.

Reduction Processes: While tertiary amines themselves are generally stable towards reduction, their oxidation products, N-oxides, can be readily reduced back to the parent tertiary amine. oup.com This deoxygenation can be accomplished using a variety of reducing agents, including trivalent phosphorus compounds, certain sulfur compounds, or catalytic hydrogenation. oup.comresearchgate.net For example, titanium(III) chloride is known to selectively reduce N-oxides to their corresponding amines in biological matrices. researchgate.net

Mechanistic Investigations of Transformations Involving Piperazinylmethanamines

The unique structure of this compound, containing both secondary and tertiary amine functionalities, allows it to participate in a variety of chemical transformations, particularly condensation reactions.

A prominent example of an intermolecular condensation reaction involving this type of structure is the Mannich reaction. The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base, from an aldehyde (commonly formaldehyde), a primary or secondary amine, and a compound with an acidic proton (like a ketone). wikipedia.orgbyjus.comlibretexts.org

The secondary amine at the N-4 position of this compound is well-suited to participate in this reaction. The mechanism proceeds through two key stages: wikipedia.orglibretexts.org

Formation of an Iminium Ion: The reaction is typically acid-catalyzed. The secondary amine (N-4) performs a nucleophilic attack on the carbonyl carbon of an aldehyde, such as formaldehyde (B43269). Following a proton transfer, the resulting carbinolamine is protonated on its hydroxyl group, turning it into a good leaving group (water). libretexts.org Elimination of water, driven by the lone pair on the nitrogen, results in the formation of a highly electrophilic iminium ion. libretexts.orgchemistrysteps.comlumenlearning.com

Nucleophilic Attack by Enol: A ketone or other active hydrogen compound, also under acidic conditions, tautomerizes to its enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. wikipedia.orglibretexts.org A final deprotonation step regenerates the catalyst and yields the final Mannich base.

Tertiary amines cannot participate as the amine component in a classical Mannich reaction because they lack the necessary N-H proton required for the dehydration step to form the iminium ion intermediate. byjus.comlibretexts.org

The outcome and selectivity of reactions involving this compound are heavily influenced by electronic and steric effects, which differentiate the reactivity of the three nitrogen centers.

Steric Effects: Steric hindrance plays a decisive role in determining which nitrogen atom acts as the primary nucleophile. masterorganicchemistry.comyoutube.com Nucleophilicity is far more sensitive to steric bulk than basicity because a nucleophile must approach and bond with a sterically demanding carbon atom, whereas a base only needs to access a small proton. masterorganicchemistry.com

The N-4 secondary amine is the most sterically accessible site. Its lone pair is relatively unhindered, making it the preferred site for reactions with bulky electrophiles, such as in alkylation, acylation, or Mannich-type condensations.

The N-1 and exocyclic tertiary amines are significantly more hindered. The three alkyl substituents surrounding these nitrogens create a crowded environment that physically blocks the approach of electrophiles. youtube.comyoutube.com While these centers are highly basic and can readily react with small electrophiles like protons, their ability to act as nucleophiles in bond-forming reactions with carbon is greatly diminished. masterorganicchemistry.comlibretexts.org

This interplay means that under kinetically controlled conditions, reactions will almost exclusively occur at the less hindered N-4 position. For example, in a Mannich reaction, the formation of the iminium ion will selectively involve the N-4 nitrogen, as the tertiary nitrogens are sterically incapable of participating effectively. Similarly, oxidation reactions might show selectivity based on the steric accessibility of the nitrogen lone pairs to the oxidizing agent.

Applications in Advanced Organic Synthesis and Chemical Building Blocks

N,N-Dimethyl-1-piperazin-1-ylmethanamine as a Key Synthetic Building Block

The piperazine (B1678402) moiety is widely recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a vast number of biologically active compounds and its favorable physicochemical properties that can enhance aqueous solubility and oral bioavailability. As a derivative of piperazine, this compound serves as a valuable starting material for the introduction of this important heterocyclic core into larger molecules.

While specific examples detailing the direct use of this compound in the synthesis of complex heterocyclic systems are not extensively documented in publicly available literature, the general reactivity of the piperazine core suggests several potential pathways for its incorporation. The secondary amine within the piperazine ring is nucleophilic and can readily react with a variety of electrophiles. This reactivity allows for the fusion of the piperazine ring onto other heterocyclic frameworks or for its use in multicomponent reactions to construct novel polycyclic systems.

For instance, the piperazine nitrogens can participate in reactions such as N-arylation, N-alkylation, and condensation with carbonyl compounds. These reactions are fundamental in building more elaborate structures. The general synthetic strategies for piperazine-containing scaffolds often involve leveraging these nucleophilic sites to append the piperazine ring to a core structure or to act as a linker between two or more molecular fragments.

Table 1: Potential Reactions for Incorporating this compound into Heterocyclic Systems

| Reaction Type | Reactant | Potential Product Class |

|---|---|---|

| N-Arylation | Aryl Halide | N-Arylpiperazine derivatives |

| N-Alkylation | Alkyl Halide | N-Alkylpiperazine derivatives |

| Reductive Amination | Aldehyde/Ketone | N-Substituted piperazine derivatives |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino carbonyl compounds |

This table represents potential synthetic routes based on the general reactivity of piperazine derivatives.

In the realm of drug discovery and materials science, the design of molecular scaffolds is crucial for developing new compounds with desired properties. The rigid, chair-like conformation of the piperazine ring makes it an excellent foundation for constructing three-dimensional molecular architectures. This compound can be envisioned as a scaffold component where the piperazine ring provides a central core from which different functional groups can be extended.

Role as a Reagent or Auxiliary in Non-Catalytic Organic Transformations

Beyond its role as a structural component, this compound possesses chemical properties that could allow it to function as a reagent or an auxiliary in organic reactions. The tertiary amine of the dimethylamino group and the secondary amine within the piperazine ring can act as bases. This dual basicity could be exploited in various transformations that require a proton scavenger.

Furthermore, the presence of multiple nitrogen atoms makes it a potential ligand for coordinating with metal ions, although this would fall under catalytic applications. In a non-catalytic context, it could act as a soluble base or as a transfer reagent in certain reactions. However, there is a lack of specific, documented examples in the scientific literature of this compound being employed in this capacity. The exploration of its utility as a non-catalytic reagent or auxiliary remains an area for future investigation.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Coordination Chemistry and Ligand Design Principles

Metal Complexation by N,N-Dimethyl-1-piperazin-1-ylmethanamine Derivatives

The piperazine (B1678402) core is a privileged structure in medicinal chemistry and has gained prominence in coordination chemistry due to its versatile binding possibilities with metal ions. biointerfaceresearch.comrsc.orgnih.gov The secondary amine nitrogens of the piperazine ring can be substituted to create ligands that form stable complexes with various metal ions. biointerfaceresearch.com

Derivatives of this compound, which possess three potential nitrogen donor atoms, can exhibit flexible coordination behavior. Depending on the substitution pattern and the nature of the metal ion, these ligands can act as bidentate or tridentate chelators. The piperazine ring itself can adopt different conformations, such as chair and boat forms, which influences the spatial arrangement of the donor atoms and the resulting coordination geometry. biointerfaceresearch.com

Substituted piperazine-based ligands can bind to one or two metal centers, leading to the formation of monometallic or bimetallic complexes. biointerfaceresearch.com For instance, tetradentate ligands based on a piperazine core bearing two pyridyl arms can form five-coordinate copper(II) complexes with a distorted square pyramidal or trigonal bipyramidal geometry. mdpi.comnih.gov In dinuclear complexes, a piperazine-based ligand can act as a bridge between two metal centers. nih.gov

The coordination geometry is highly dependent on the steric and electronic properties of the ligand and the coordination preferences of the metal ion. Common geometries observed for metal complexes with piperazine-based ligands include square planar, tetrahedral, and octahedral configurations. nih.govresearchgate.net

Table 1: Examples of Chelation Modes and Geometries in Piperazine-Based Complexes

| Ligand Type | Chelation Mode | Metal Ion | Coordination Geometry |

|---|---|---|---|

| 1,4-bis[(2-pyridinyl)methyl]piperazine | Tetradentate (N4) | Cu(II) | Distorted Trigonal Bipyramidal |

| 1,4-bis(3-aminopropyl)piperazine | Bridging Tetradentate | Cd(II) | Four-coordinate (dinuclear) |

| N-olefin functionalized imidazolin-2-ylidenes | Bidentate (C, C=C) | Pd(II), Ni(II) | Square-planar |

The structure of the ligand profoundly influences the steric and electronic environment around the metal center. nih.govescholarship.org These factors are critical in determining the connectivity, final arrangement, and reactivity of the resulting metal complex. nih.gov

Steric Effects: The introduction of bulky substituents on the piperazine ring or its side arms can create significant steric hindrance. This can influence the coordination number of the metal, force a particular coordination geometry, and control the accessibility of the metal center to other molecules or substrates. researchgate.net For example, increasing the steric bulk on N-aryl substituents of β-thioketiminate ligands was found to govern the degree of cuprophilicity (Cu⋯Cu interactions) in trimeric copper(I) complexes. researchgate.net Similarly, bulky groups can prevent the formation of certain multidentate coordination modes. researchgate.net

Electronic Effects: The electronic properties of the ligand, modulated by electron-donating or electron-withdrawing substituents, directly affect the electron density at the metal center. rsc.org Electron-donating groups increase the basicity of the nitrogen donor atoms, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups decrease the ligand's basicity. These electronic modifications can be used to fine-tune the redox potential of the metal complex and its catalytic activity. rsc.org Studies on Fe4S4-based coordination polymers have shown how methylation of the organic linkers systematically modulates the electronic structure and properties of the material. rsc.org

Design and Synthesis of this compound-Derived Ligands

The synthesis of tailored ligands is crucial for developing metal complexes with specific functions. The this compound scaffold can be readily modified through standard organic synthesis techniques to create a library of ligands with diverse properties.

The affinity and selectivity of a ligand for a particular metal ion can be engineered through specific structural modifications. Incorporating the piperazine moiety into a macrocyclic framework is a common strategy to enhance the stability of the corresponding metal complexes, a phenomenon known as the macrocyclic effect. nih.gov These rigidified structures can exhibit high selectivity for certain metal ions; for example, a piperazine-containing macrocycle was shown to have a remarkably high selectivity for Cu(II) over other first-row transition metals. nih.gov

The binding affinity can also be tailored by altering the donor atoms within the ligand. For instance, replacing nitrogen donors with sulfur-containing groups, such as in thioglycolamides, can shift the selectivity towards heavy and noble metals like palladium, gold, and mercury. mdpi.com The introduction of functional groups that can participate in hydrogen bonding or other non-covalent interactions can further stabilize the metal complex and enhance binding affinity. nih.gov

The development of chiral ligands is of paramount interest for applications in asymmetric catalysis, where the ligand's stereochemistry directs the enantioselectivity of a chemical reaction. nih.govuwindsor.ca Chiral piperazine-based ligands can be synthesized through several approaches. researchgate.net

One common method involves using the "chiral pool," starting from readily available chiral precursors such as amino acids. rsc.orgnih.gov For example, chiral N,N'-dimethyl-1,4-piperazines have been efficiently prepared from both natural and non-natural amino acids. researchgate.net Another powerful technique is the asymmetric hydrogenation of pyrazine (B50134) precursors using chiral transition metal catalysts, which can produce a wide range of chiral piperazines with high enantiomeric excess. acs.orgacs.org Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has also been developed as a facile route to chiral piperazin-2-ones, which can be further converted to chiral piperazines. dicp.ac.cn

These chiral piperazine backbones can then be functionalized, for instance, by introducing the dimethylaminomethyl group, to create novel chiral ligand architectures for asymmetric synthesis. researchgate.netscispace.com

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods allow for a detailed analysis of electron distribution, molecular orbitals, and bonding characteristics.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. For N,N-dimethyl-1-piperazin-1-ylmethanamine, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and compute various electronic properties. bohrium.com

A key aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity. bohrium.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the lone pairs of the piperazine (B1678402) ring and the dimethylamino group, reflecting their nucleophilic character. The LUMO would likely be distributed over the C-N and C-H antibonding orbitals.

DFT calculations can also generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. nih.gov For this compound, the MEP map would show regions of negative potential (in red) around the nitrogen atoms, indicating their susceptibility to electrophilic attack, and regions of positive potential (in blue) around the hydrogen atoms.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Characteristic |

| HOMO Energy | Relatively high, indicating good electron-donating ability. |

| LUMO Energy | Relatively high, suggesting a lower tendency to accept electrons. |

| HOMO-LUMO Gap | Moderate, indicating reasonable chemical stability. |

| Dipole Moment | Non-zero, due to the asymmetrical structure. |

| MEP Minima | Located on the nitrogen atoms, indicating nucleophilic centers. |

This is a predictive table based on general principles and studies of similar molecules.

For molecules with complex electronic structures, such as those with multiple low-lying excited states or significant electron correlation effects, single-reference methods like DFT may not be sufficient. In such cases, multireference methods are employed. Multireference perturbation theory (MRPT) is a powerful approach that can accurately describe both static and dynamic electron correlation. arxiv.org

One prominent MRPT method is the N-electron valence state perturbation theory (NEVPT), which is based on a Dyall zeroth-order Hamiltonian and is known to be free from intruder state problems that can plague other MRPT methods. arxiv.org While the application of MRPT to a simple molecule like this compound in its ground state is unlikely to be necessary, these methods would be crucial for studying its excited states or reaction pathways involving bond breaking/formation where the electronic structure becomes more complex.

Should such a study be undertaken, it would involve first performing a complete active space self-consistent field (CASSCF) calculation to obtain a good multiconfigurational reference wavefunction, followed by a second-order perturbation theory correction (e.g., NEVPT2) to account for dynamic electron correlation. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The flexible nature of the piperazine ring and the attached side chain in this compound means that it can exist in multiple conformations. Understanding these conformational preferences is crucial as they can significantly influence the molecule's reactivity and biological activity.

The piperazine ring typically adopts a chair conformation, which is thermodynamically favored. nih.gov However, boat and twist-boat conformations are also possible and can be involved in the interconversion between chair forms. For N-substituted piperazines, the substituents can occupy either axial or equatorial positions, leading to different conformers with varying energies. nih.gov In N,N'-dimethylpiperazine, for example, both cis (axial-equatorial) and trans (diequatorial or diaxial) isomers are possible, with the diequatorial conformer being the most stable. nih.gov

For this compound, the N-dimethylaminomethyl group on one nitrogen and the implicit hydrogen on the other nitrogen will have their own conformational preferences. Computational conformational analysis, using methods like DFT or Møller-Plesset perturbation theory (MP2), can be used to determine the relative energies of the different possible conformers and the energy barriers for their interconversion. researchgate.net

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in a condensed phase, such as in a solvent. nih.gov By simulating the movement of the molecule and its surrounding solvent molecules over time, MD can reveal information about its conformational flexibility, solvation structure, and transport properties. Such simulations would typically employ a classical force field, with parameters for the piperazine moiety and its derivatives being available in standard force fields like OPLS-AA. researchgate.net

Prediction of Reactivity and Reaction Pathways

Computational chemistry is a valuable tool for predicting the reactivity of molecules and elucidating the mechanisms of their reactions.

Transition State Theory (TST) is a fundamental theory in chemical kinetics that relates the rate of a reaction to the properties of the reactants and the transition state. Computational methods can be used to locate the transition state structure for a given reaction and calculate its energy, which corresponds to the activation energy barrier.

For example, the reactivity of this compound towards an electrophile, such as an alkyl halide, could be investigated by mapping out the potential energy surface for the nucleophilic substitution reaction. DFT calculations can be used to find the optimized geometries of the reactants, the transition state, and the products. The activation energy can then be calculated as the energy difference between the transition state and the reactants. acs.org

A theoretical study on the OH-initiated oxidation of piperazine has shown that H-abstraction can occur from either the N-H or C-H bonds, with abstraction from the C-H bond being the dominant pathway. acs.org A similar study on this compound would likely reveal multiple possible reaction channels, and TST calculations could predict the branching ratios for each pathway.

The solvent can have a significant impact on the conformation, stability, and reactivity of a molecule. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a given dielectric constant (e.g., the Polarizable Continuum Model, PCM), or explicitly, by including a number of solvent molecules in the calculation. researchgate.net

For this compound, which is a polar molecule, the presence of a polar solvent is expected to influence its conformational equilibrium. The conformer with the larger dipole moment will be preferentially stabilized in a polar solvent. researchgate.net

Solvent effects can also alter reaction rates and mechanisms. For instance, in a nucleophilic substitution reaction, a polar solvent can stabilize the charged transition state, thereby lowering the activation energy and increasing the reaction rate. rsc.org Computational studies incorporating solvent models can provide a more accurate prediction of the reactivity of this compound in different solvent environments.

Ligand-Metal Interaction Modeling

Computational Elucidation of Coordination Geometries

There is no specific information available in the scientific literature regarding the computational elucidation of the coordination geometries of metal complexes involving this compound.

Understanding Electronic Density Distribution in Complexes

There is no specific information available in the scientific literature regarding the electronic density distribution in metal complexes of this compound.

Future Research Directions and Emerging Areas in N,n Dimethyl 1 Piperazin 1 Ylmethanamine Chemistry

Development of Novel and Sustainable Synthetic Routes

While traditional methods for synthesizing piperazine (B1678402) derivatives often rely on multi-step processes that may involve harsh conditions or generate significant waste, future research is increasingly directed towards greener and more efficient synthetic strategies. researchgate.netmdpi.com The development of novel routes for N,N-dimethyl-1-piperazin-1-ylmethanamine is focused on improving atom economy, reducing energy consumption, and utilizing more environmentally benign reagents.

A promising avenue is the advancement of one-pot catalytic processes. For instance, a direct synthesis from piperazine, formaldehyde (B43269), and hydrogen, using a catalyst like Raney nickel in a methanol (B129727) solvent, represents a streamlined approach. google.com This method involves an initial condensation reaction followed by catalytic hydrogenation within the same reactor, which simplifies the process and reduces equipment investment. google.com Research into heterogeneous catalysts, such as carbon-supported Ruthenium (Ru/C) nanoparticles, has shown high efficiency for the N-dimethylation of various amines using formaldehyde, a methodology that could be adapted for the target compound. nih.gov

Future efforts will likely concentrate on optimizing these catalytic systems. This includes exploring alternative, lower-cost metal catalysts and developing reaction conditions that proceed at lower temperatures and pressures. researchgate.netgoogle.com The concept of "transmethylation," where a methyl group is transferred from an inexpensive source like 1,4-dimethylpiperazine (B91421) to another amine in the presence of a catalyst, also presents an innovative, sustainable route that could be explored. google.com These green synthesis approaches aim to enhance both the economic and environmental profile of the compound's production. chemicalbook.com

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Strategy | Key Reagents | Potential Catalyst | Key Advantages | Research Focus |

|---|---|---|---|---|

| One-Pot Reductive Amination | Piperazine, Formaldehyde, Hydrogen | Raney Nickel | Short process flow, high one-way yield, simplified procedure. google.com | Optimization of pressure and temperature; catalyst longevity. google.com |

| Heterogeneous Catalytic N-dimethylation | Piperazine, Formaldehyde | Ru/C Nanoparticles | High turnover number, operational simplicity, good functional group compatibility. nih.gov | Broadening substrate scope; catalyst reusability. nih.gov |

| Transmethylation | 1,4-dimethylpiperazine, Organic Amine | Proprietary Catalysts | Utilizes inexpensive reagents, mild reaction conditions. google.com | Exploring different methyl donors and catalysts. google.com |

Exploration of New Catalytic Transformations

The unique structure of this compound, which contains three tertiary amine sites with varying steric and electronic environments, makes it an intriguing candidate for applications in catalysis. While piperazine derivatives are widely used as building blocks in medicinal chemistry, their potential as catalysts or ligands is an emerging area of significant interest. nih.govresearchgate.net

Future research could explore the use of this compound as a bidentate or tridentate ligand in asymmetric synthesis. Chiral diamines are known to be effective ligands in metal-catalyzed reactions, and this compound could coordinate with metals like zinc or ruthenium to facilitate transformations such as the alkylation of aldehydes or N-methylation of amines. nih.govresearchgate.net The presence of multiple nitrogen atoms allows for flexible binding to metal centers, potentially influencing the selectivity and efficiency of catalytic cycles. researchgate.net

Another promising direction is the application of this compound in organocatalysis, where it could function as a base catalyst. Furthermore, immobilizing the molecule onto solid supports, such as silica (B1680970) or zinc oxide nanoparticles, could lead to the creation of novel heterogeneous catalysts. nih.gov Such supported catalysts combine the advantages of homogeneous catalytic activity with the ease of separation and reusability characteristic of heterogeneous systems, aligning with the principles of green chemistry. nih.gov Research in this area could involve using the immobilized piperazine derivative to catalyze the synthesis of heterocyclic compounds like benzoxazoles and benzimidazoles under solvent-free conditions. nih.gov

Table 2: Potential Catalytic Applications of this compound

| Catalytic System | Proposed Role of Compound | Target Chemical Transformation | Potential Advantages |

|---|---|---|---|

| Transition Metal Complex | Tridentate Ligand | Asymmetric Alkylation, Hydrogenation | Enhanced reaction rates and enantioselectivity. researchgate.net |

| Organocatalysis | Base Catalyst | Condensation Reactions (e.g., Knoevenagel) | Metal-free synthesis, mild reaction conditions. |

| Immobilized Catalyst | Active Catalytic Site on a Solid Support | Synthesis of Heterocycles (e.g., Benzimidazoles) | High chemoselectivity, catalyst reusability, solvent-free conditions. nih.gov |

Advanced Computational Modeling for Structure-Function Relationships in Non-Biological Contexts

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can elucidate structure-function relationships in non-biological contexts, such as materials science and catalysis. While many in silico studies on piperazine derivatives have focused on their biological activity, the same theoretical methods can be repurposed to understand their chemical behavior. mdpi.comnih.govresearchgate.net

Density Functional Theory (DFT) is a key method for this purpose. DFT calculations can be used to determine the molecule's optimized geometry, electronic structure, and vibrational frequencies. mdpi.comresearchgate.net This information provides insights into its stability and reactivity. For example, calculating the molecular electrostatic potential can identify the most nucleophilic sites (the nitrogen atoms) and predict how the molecule will interact with electrophiles or coordinate to metal catalysts. Furthermore, DFT can model the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its role in chemical reactions. scilit.com

Beyond single-molecule properties, computational models can predict how this compound will perform in specific applications. Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate calculated molecular descriptors (e.g., molar refractivity, polar surface area) with experimentally observed properties, such as catalytic efficiency or solubility. mdpi.comscilit.com These models can accelerate the discovery of new applications by screening for desirable properties in silico before committing to laboratory synthesis and testing. nih.gov Such studies can help rationalize its behavior as a ligand or predict its performance in novel catalytic systems.

Table 3: Computational Modeling Approaches and Their Applications

| Computational Method | Property to be Modeled | Potential Non-Biological Application |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, frontier orbital energies. mdpi.comresearchgate.net | Predicting reactivity, stability, and coordination modes with metal catalysts. scilit.com |

| Molecular Electrostatic Potential (MEP) Mapping | Electron density distribution, nucleophilic/electrophilic sites. | Understanding intermolecular interactions and catalyst-substrate binding. |

| Quantitative Structure-Property Relationship (QSPR) | Correlation of molecular descriptors with chemical properties. mdpi.com | Predicting catalytic performance, solubility, or physical properties to guide experimental design. nih.govscilit.com |

Q & A

Q. What are the optimal synthetic routes for N,N-dimethyl-1-piperazin-1-ylmethanamine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step alkylation and amination reactions. A common approach includes reacting piperazine with a halogenated methanamine precursor under basic conditions. For example, dimethylamine can be introduced via reductive amination using sodium cyanoborohydride in methanol at 60°C . Optimization requires careful control of stoichiometry, solvent polarity (e.g., methanol vs. DMF), and temperature to minimize side products like over-alkylated derivatives. Purification via column chromatography (silica gel, chloroform/methanol gradient) is recommended to isolate the target compound .

Q. How can researchers assess the purity and structural integrity of this compound?

Purity is best validated using a combination of HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to detect impurities. Structural confirmation requires H/C NMR spectroscopy, focusing on characteristic signals: the dimethylamino group (δ ~2.2 ppm, singlet) and piperazine ring protons (δ ~2.5–3.0 ppm, multiplet). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) ensures accurate molecular weight determination .

Advanced Research Questions

Q. How do structural modifications of this compound influence its receptor binding affinity, and what SAR strategies are recommended?

Structure-activity relationship (SAR) studies reveal that substituents on the piperazine ring significantly modulate receptor interactions. For instance, replacing the dimethylamino group with a bulkier substituent (e.g., cyclopropyl) reduces affinity for serotonin receptors (e.g., 5-HT) but enhances selectivity for dopamine D receptors . Computational docking (using AutoDock Vina) paired with in vitro radioligand binding assays (e.g., H-spiperone for D) can identify critical binding residues. Introducing electron-withdrawing groups on the methanamine moiety may improve metabolic stability .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, ligand concentrations). A systematic approach includes:

- Standardizing assays : Use identical cell lines (e.g., HEK293 expressing human 5-HT) and buffer conditions.

- Control experiments : Verify compound stability under assay conditions via LC-MS.

- Meta-analysis : Compare data across studies while adjusting for variables like IC measurement protocols (e.g., competitive vs. non-competitive binding) .

Q. What computational models are suitable for predicting the pharmacokinetic properties of this compound?

Physiologically based pharmacokinetic (PBPK) modeling using tools like GastroPlus or Simcyp can predict absorption (logP ~1.5) and blood-brain barrier penetration. Molecular dynamics simulations (AMBER or GROMACS) assess membrane permeability, while CYP450 inhibition profiles are modeled via docking into cytochrome structures (e.g., CYP3A4, PDB ID: 1TQN) .

Q. How does the compound’s stereochemistry impact its pharmacological profile?

Although the parent compound lacks chiral centers, synthetic intermediates or derivatives may exhibit stereoselectivity. Enantiomeric resolution via chiral HPLC (e.g., Chiralpak AD-H column) followed by in vivo testing in rodent models can identify active enantiomers. For example, (R)-configured analogs may show enhanced α-adrenergic receptor antagonism .

Methodological Considerations

Q. What strategies mitigate toxicity risks during in vivo studies?

- Dose escalation : Start with 0.1 mg/kg in rodents, monitoring hepatic enzymes (ALT/AST) and renal function (creatinine).

- Metabolite screening : Identify toxic metabolites (e.g., N-oxides) via liver microsome assays .

Q. How can researchers validate target engagement in complex biological systems?

Use photoaffinity labeling with a radiolabeled analog (e.g., I-Bolton-Hunter reagent) to crosslink the compound to its target in tissue homogenates. Pull-down assays followed by SDS-PAGE and mass spectrometry confirm binding partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.